Dibutyryl-cAMPsodiumsalthydrate

Cardiac electrophysiology Phosphodiesterase resistance Ca²⁺-induced Ca²⁺ release

Dibutyryl-cAMP sodium salt hydrate (Bucladesine sodium salt monohydrate, CAS 123334-06-5, MW 509.38 g/mol) is a cell-permeable, phosphodiesterase (PDE)-resistant analog of the endogenous second messenger cyclic adenosine 3′,5′-monophosphate (cAMP). The compound bears N⁶- and 2′-O-butyryl ester modifications that confer enhanced lipophilicity for membrane penetration and substantial resistance to hydrolysis by cAMP phosphodiesterases.

Molecular Formula C18H25N5NaO9P
Molecular Weight 509.4 g/mol
Cat. No. B1648349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyryl-cAMPsodiumsalthydrate
Molecular FormulaC18H25N5NaO9P
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+]
InChIInChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14-,15-,18-;;/m1../s1
InChIKeyMBIUSAASWSOYGU-VMZSDVDQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyryl-cAMP Sodium Salt Hydrate – A Stabilized, Cell-Permeable cAMP Analog with Defined Hydrate Stoichiometry for Reproducible Intracellular cAMP Pathway Activation


Dibutyryl-cAMP sodium salt hydrate (Bucladesine sodium salt monohydrate, CAS 123334-06-5, MW 509.38 g/mol) is a cell-permeable, phosphodiesterase (PDE)-resistant analog of the endogenous second messenger cyclic adenosine 3′,5′-monophosphate (cAMP) . The compound bears N⁶- and 2′-O-butyryl ester modifications that confer enhanced lipophilicity for membrane penetration and substantial resistance to hydrolysis by cAMP phosphodiesterases [1]. Unlike native cAMP—which is membrane-impermeable and rapidly degraded—this analog enters intact cells without permeabilization, activates cAMP-dependent protein kinase (PKA), and simultaneously inhibits multiple PDE isoforms to sustain elevated intracellular cAMP tone [2]. The monohydrate form provides defined stoichiometry (C₁₈H₂₅N₅NaO₉P, one water of crystallization) critical for accurate molar calculations in quantitative pharmacology and differentiation protocols.

1
PDE-resistant cAMP probe for intact-cell pathway studies without permeabilization
2
Defined hydrate stoichiometry supports quantitative molar calculations for reproducible dosing
3
Cell-permeable tool compound that enters cells without PDE inhibitor co-application
4
Dual-mechanism context: PKA signaling plus butyrate-mediated HDAC pathway review

Why Dibutyryl-cAMP Sodium Salt Hydrate Cannot Be Replaced by 8-Bromo-cAMP, 8-CPT-cAMP, or Forskolin Without Altering Experimental Outcomes


Although multiple cell-permeable cAMP analogs and adenylate cyclase activators are commercially available and superficially interchangeable, quantitative evidence demonstrates that dibutyryl-cAMP sodium salt hydrate occupies a unique functional space that no single comparator replicates. 8-Bromo-cAMP, despite activating PKA with a Ka of 0.05 μM , fails to relax vascular smooth muscle at concentrations up to 100 μM where dibutyryl-cAMP is fully effective (EC50 <10 μM) [1]. 8-CPT-cAMP exhibits greater membrane permeability but produces a divergent PKA activation potency rank order in intact vs. lysed cells [2]. Forskolin elevates endogenous cAMP via adenylate cyclase but does not inhibit PDEs or release butyrate with HDAC-modulatory activity [3]. Furthermore, the hydrate stoichiometry (monohydrate, CAS 123334-06-5) differs from the anhydrous sodium salt (CAS 16980-89-5) in molecular weight by ~18 g/mol, directly impacting molar solution preparation—an often-overlooked source of inter-laboratory variability. Substituting any of these alternatives without adjusting for their distinct pharmacological profile, PDE sensitivity, and butyrate-mediated off-target effects risks both false-negative and false-positive pathway assignments.

8-Br-cAMP
Substitution Risk May not reproduce smooth muscle relaxation or osteogenic lineage outcomes observed with db-cAMP
8-CPT-cAMP
Substitution Risk Higher membrane permeability but PKA activation profile may shift between lysate and intact-cell systems
Forskolin
Substitution Risk Adenylate cyclase activation may not engage butyrate-mediated HDAC pathways present with db-cAMP

Dibutyryl-cAMP Sodium Salt Hydrate – Quantitative Comparator Evidence for Scientific Selection and Procurement


PDE Resistance Drives Functional Divergence in Cardiac Excitation-Contraction Coupling vs. PDE-Sensitive Tris-cAMP

In a direct head-to-head comparison in voltage-clamped guinea pig ventricular myocytes at 37°C, dialysis with PDE-resistant dibutyryl-cAMP produced sigmoidal contraction-voltage relations and large Ca²⁺ transients accompanied by little inward Ca²⁺ current (ICa-L). In contrast, PDE-sensitive Tris-cAMP generated bell-shaped contraction-voltage relations strictly proportional to ICa-L amplitude [1]. The functional consequence—cAMP-dependent alteration of the relationship between membrane potential and Ca²⁺ release—was reproduced with PDE-sensitive cAMP only when PDEs were pharmacologically inhibited with 3-isobutyl-1-methylxanthine (IBMX), confirming that PDE resistance is the mechanistic differentiator [1].

PDE Resistance
Head-to-head
Sigmoidal contraction-voltage relations with large Ca²⁺ transients and minimal inward current vs. bell-shaped relations proportional to ICa-L for PDE-sensitive Tris-cAMP
PDE resistance is the mechanistic differentiator for Ca²⁺ transient independence from ICa-L amplitude
Effect reproduced only when IBMX (100 µM) added to PDE-sensitive cAMP; guinea pig ventricular myocytes at 37°C
Cardiac electrophysiology Phosphodiesterase resistance Ca²⁺-induced Ca²⁺ release

Smooth Muscle Relaxation Selectivity: db-cAMP Fully Relaxes at Concentrations Where 8-Br-cAMP Is Ineffective Despite Stronger PKA Activation

Two independent studies in rat vas deferens and rat aortic rings demonstrate a striking functional divergence: N⁶,2′-O-dibutyryl-cAMP (db-cAMP) produced concentration-dependent inhibition of phenylephrine-induced contractions with an EC50 of less than 10 µM, whereas 8-bromo-cAMP (8-Br-cAMP) had no significant effect on contractions over the identical concentration range (1–100 µM) [1]. Critically, at 10 µM, 8-Br-cAMP activated soluble PKA significantly more strongly than db-cAMP, yet this higher PKA activation did not translate into functional relaxation [1]. In rat aortic rings, db-cAMP (10–100 µM) reduced both KCl- and phenylephrine-induced tension dose-dependently, while 8-Br-cAMP (10–100 µM) had very little effect on tension despite significantly increasing the soluble PKA activity ratio at 30 µM and decreasing total soluble PKA activity at all tested concentrations (10, 30, 100 µM) [2].

Smooth Muscle Selectivity
Head-to-head
db-cAMP produces full concentration-dependent relaxation; 8-Br-cAMP essentially inactive across 1–100 µM range despite stronger PKA activation at 10 µM
PKA activation magnitude does not predict functional relaxation in vascular smooth muscle
Two independent tissue models confirmed: rat vas deferens and rat aortic rings
Vascular smooth muscle PKA-independent cAMP effects Functional selectivity

Stem Cell Fate Partitioning: db-cAMP Drives Osteogenic Differentiation Whereas 8-Br-cAMP Drives Adipogenesis in Human Mesenchymal Stromal Cells

In a direct comparative differentiation study using human mesenchymal stromal cells (hMSCs), dibutyryl-cAMP treatment resulted in enhanced alkaline phosphatase expression—a canonical marker of osteogenic commitment. In contrast, 8-bromo-cAMP induced robust adipogenic differentiation, accompanied by stronger PKA activity, higher expression of cAMP-responsive genes, and genome-wide upregulation of adipogenic transcripts [1]. Quantitative PCR confirmed differential peroxisome proliferator-activated receptor-γ (PPAR-γ) activation between the two analogs, demonstrating that the mode of cAMP pathway activation—not simply its magnitude—determines lineage outcome [1].

Stem Cell Fate
Head-to-head
db-cAMP enhances alkaline phosphatase expression (osteogenic); 8-Br-cAMP induces adipogenic differentiation with stronger PKA activity and PPAR-γ target upregulation
Lineage outcome depends on cAMP analog identity, not PKA activation amplitude
Human mesenchymal stromal cells; whole-genome expression and qPCR confirmation
Mesenchymal stem cell differentiation Osteogenesis vs. adipogenesis PKA signaling strength

Membrane Permeability Determines Functional Potency Rank Order: CPT-cAMP > db-cAMP > 8-Br-cAMP in Intact Cells; PKA Activation Order Reverses in Lysed Preparations

In intact brain synaptoneurosomes, the functional potency order for inhibiting muscimol-induced ³⁶Cl⁻ uptake (GABA-A receptor function) was chlorophenylthio-cAMP (CPT-cAMP) > dibutyryl-cAMP > 8-bromo-cAMP, and this order directly reflected each analog's ability to penetrate the intravesicular compartment [1]. Native cAMP, which cannot penetrate the membrane, had no effect. Crucially, when the same analogs were tested on PKA activation in lysed synaptoneurosomes—where membrane barriers are absent and analogs have direct access to intracellular enzymes—the potency order reversed to 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP [1]. The half-maximal inhibition of GABA-gated Cl⁻ flux by all three analogs occurred within 5 seconds, while PKA activation by CPT-cAMP was also detectable at 5 seconds but continued to increase up to 10 minutes [1].

Membrane Permeability Rank
Head-to-head
Intact cells: CPT-cAMP > db-cAMP > 8-Br-cAMP. Lysed cells: 8-Br-cAMP > CPT-cAMP > db-cAMP. Native cAMP: no effect in either system.
Intrinsic PKA activation potency does not predict intact-cell functional rank order
Rank-order reversal confirms membrane barrier as key determinant; GABA-A ³⁶Cl⁻ flux assay in synaptoneurosomes
Cell permeability GABA-A receptor modulation Intact vs. lysed cell pharmacology

Butyrate Release Confers HDAC-Inhibitory Activity That Distinguishes db-cAMP from Forskolin and Contributes Additively to Anti-Proliferative Effects

A comparative study in Neuro 2A neuroblastoma cells demonstrated that while both forskolin (adenylate cyclase activator) and db-cAMP (Bt₂-cAMP) caused extensive neurite outgrowth and dose-dependent inhibition of cell proliferation, the anti-proliferative effect of Bt₂-cAMP was more marked than that produced by forskolin alone [1]. Critically, Bt₂-cAMP—but not forskolin—produced histone acetylation (a well-established butyrate effect) and decreased thyroid hormone receptor levels, effects that were reproduced by sodium butyrate alone [1]. Acetylcholinesterase activity was decreased by both Bt₂-cAMP and butyrate but not by forskolin, further confirming that a subset of db-cAMP effects are attributable to the butyryl moiety released by intracellular esterases rather than cAMP/PKA signaling [1]. BIOLOG Life Science Institute independently documents that db-cAMP is nearly inactive toward PKA in its native di-butyryl form and requires esterase-mediated cleavage of the 2′-O-butyryl group to release the kinase-active monobutyryl-cAMP, with the liberated butyrate producing documented effects on PKC stimulation, apoptosis induction, and histone deacetylase (HDAC) inhibition [2].

Butyrate-Mediated HDAC
Head-to-head
Bt₂-cAMP produces histone acetylation and decreases acetylcholinesterase activity; forskolin does neither. Sodium butyrate alone reproduces these effects.
Butyrate release adds an HDAC-inhibitory component beyond cAMP/PKA signaling
Neuro 2A cells, 6-day treatment; sodium butyrate controls required to deconvolve dual mechanisms
Butyrate-mediated HDAC inhibition Neuroblastoma differentiation Dual-mechanism cAMP/HDAC pharmacology

Vendor Purity Specification and Impurity Profile Differentiation: Sigma ≥97% HPLC Grade with ≤0.5% Cyclic AMP and Defined Monobutyryl Impurity Limits

Among commercial suppliers, purity specifications and—critically—impurity profiles differ substantially. The Sigma-Aldrich ≥97% (HPLC) grade (Product D0260) specifies impurities as ≤0.5% cyclic AMP and 2′-O-monobutyryl-cyclic AMP combined, and ≤3% N⁶-monobutyryl-cyclic AMP . In comparison, the ≥96% (HPLC) grade (Product D0627) allows up to ≤0.5% cyclic AMP and ≤3% total monobutyryl derivatives but with a lower overall assay . The presence of residual cyclic AMP is functionally significant because native cAMP is membrane-impermeable yet can confound cell-free PKA assays and immunoassay-based cAMP quantification [1]. The monohydrate form (CAS 123334-06-5, MW 509.38) offered by suppliers such as Bidepharm at 98% purity provides an additional 18 g/mol mass difference vs. the anhydrous sodium salt (CAS 16980-89-5, MW 491.37) that directly affects molar solution preparation .

Vendor Purity Profile
Specification review
≥97% HPLC purity; ≤0.5% cAMP + 2′-O-monobutyryl-cAMP impurity; ≤3% N⁶-monobutyryl-cAMP. Hydrate MW 509.38 vs. anhydrous MW 491.37.
Hydrate vs. anhydrous MW difference directly impacts molar stock solution calculations
18 g/mol mass difference (3.7% systematic error if wrong MW used); ≤0.5% cAMP impurity reduces cell-free assay confound risk
Vendor purity specification Cyclic AMP impurity QC batch-to-batch reproducibility

Dibutyryl-cAMP Sodium Salt Hydrate – Recommended Application Scenarios Based on Quantitative Evidence


Cardiac Electrophysiology Studies Requiring PDE-Resistant cAMP Signaling Without Concomitant PDE Inhibitor Drugs

When studying cAMP modulation of L-type Ca²⁺ current, Ca²⁺-induced Ca²⁺ release (CICR), or excitation-contraction coupling in isolated cardiac myocytes, dibutyryl-cAMP sodium salt hydrate is the appropriate tool because its PDE resistance eliminates the need for non-specific PDE inhibitors such as IBMX. As demonstrated by Ferrier & Howlett (2003) [1], PDE-resistant db-cAMP uniquely produces sigmoidal contraction-voltage relationships and large Ca²⁺ transients with minimal inward current—a phenotype not achievable with PDE-sensitive cAMP analogs or with 8-Br-cAMP (which fails to produce smooth muscle relaxation; see Evidence Item 2). The defined hydrate stoichiometry (MW 509.38) ensures accurate intracellular concentration estimates in dialysis-based patch-clamp experiments.

Vascular Smooth Muscle Pharmacology: Discriminating PKA-Dependent from PKA-Independent Relaxation Mechanisms

For studies investigating whether cAMP-mediated vasorelaxation proceeds through PKA-dependent or PKA-independent pathways, the db-cAMP/8-Br-cAMP pair serves as a critical experimental discriminator. db-cAMP produces full concentration-dependent relaxation (EC50 <10 µM) in rat vas deferens and aortic rings, while 8-Br-cAMP is functionally inert in the same concentration range despite stronger PKA activation [1][2]. Using db-cAMP as the primary tool compound—with 8-Br-cAMP as a PKA-activating but non-relaxant control—enables unambiguous assignment of PKA-dependent vs. PKA-independent mechanisms. Researchers should procure both compounds from vendors with defined impurity profiles to avoid residual cAMP cross-contamination in PKA assays.

Directed Stem Cell Differentiation: Osteogenic Lineage Commitment via db-cAMP-Mediated PKA Tone

In human mesenchymal stromal cell (hMSC) differentiation protocols where osteogenic commitment is the desired outcome, db-cAMP—rather than 8-Br-cAMP—must be selected. As shown by Doorn et al. (2012) [1], db-cAMP enhances alkaline phosphatase expression (osteogenic), while 8-Br-cAMP drives adipogenic differentiation with stronger PKA activation. The differentiation outcome depends on the mode of PKA pathway activation, not merely its amplitude. Procurement of the correct cAMP analog is therefore a binary determinant of experimental success in bone tissue engineering and MSC fate studies.

Neuroblastoma Differentiation and Anti-Proliferative Studies Exploiting Dual cAMP/HDAC Pharmacology

For studies in neuroblastoma (e.g., Neuro 2A, SH-SY5Y) or other neural crest-derived tumor cells where both cAMP elevation and histone deacetylase (HDAC) inhibition are therapeutically relevant, db-cAMP provides a unique single-agent dual mechanism. Yusta et al. (1988) [1] demonstrated that db-cAMP's anti-proliferative effect exceeds that of forskolin alone, with the incremental activity attributable to butyrate-mediated histone acetylation. However, researchers must include sodium butyrate control groups to deconvolve cAMP-dependent from butyrate-dependent effects [2]. This dual activity is absent in 8-Br-cAMP, 8-CPT-cAMP, and Sp-cAMPS analogs, making db-cAMP the only commercially available tool compound that simultaneously engages both pathways.

Application
Selection Property
Validation Focus
Cardiac electrophysiology studies
PDE-resistant cAMP probe
Excitation-contraction coupling endpoints
Vascular smooth muscle pharmacology
PKA-independent relaxation context
Functional relaxation vs. PKA activation ratio
Stem cell osteogenic differentiation
Lineage-specific cAMP analog selection
Alkaline phosphatase and mineralization endpoints
Neuroblastoma dual-mechanism studies
Concurrent cAMP/HDAC pathway tool
Butyrate control deconvolution required
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